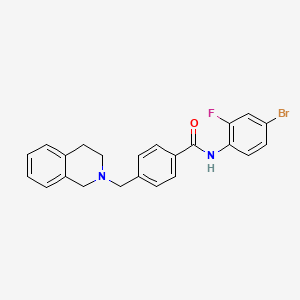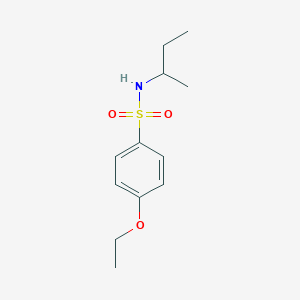![molecular formula C11H20N4O2S2 B4558555 5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)
5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the nucleophilic substitution reactions of sulfonyl chlorides with appropriate amines, followed by cyclization reactions to form the triazole core. A specific example involves the reaction of 4-(methylsulfonyl)phenylacetohydrazide with carbon disulfide and potassium hydroxide followed by hydrazine hydrate, leading to triazole derivatives with varied substituents indicating a similar pathway could be utilized for our compound (Sumangala et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including our compound, features a triazole ring which is a five-membered heterocyclic compound containing three nitrogen atoms. This core structure is known for its ability to interact with various biomolecules, which is significantly influenced by the substituents on the triazole ring. Structural analyses often involve X-ray crystallography or NMR techniques to elucidate the orientation of the substituents and their impact on the compound's reactivity and interactions (Panini et al., 2014).
Chemical Reactions and Properties
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. These reactions can significantly alter the chemical properties of the compound, such as its solubility, stability, and biological activity. The presence of the methylsulfonyl and piperidinyl groups in our compound suggests it could exhibit unique reactivity towards electrophiles and nucleophiles alike (Almajan et al., 2010).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their handling and application in various fields. These properties are determined by the molecular structure and the nature of substituents. For instance, solubility in organic solvents or water can be influenced by the presence of the sulfonamide group, affecting the compound's application in medicinal chemistry (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa, of 1,2,4-triazole derivatives, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the acidity or basicity of the triazole nitrogen atoms, impacting the compound's interactions with biological targets or reagents in synthetic chemistry. Studies involving computational methods and experimental assays are often used to evaluate these properties (Chauhan et al., 2019).
Aplicaciones Científicas De Investigación
Biological Activities of 1,2,4-Triazole Derivatives
A series of new compounds derived from 1,2,4-triazole heterocycles have been synthesized and evaluated for their biological activities. These compounds have been studied for their potential antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking studies have been conducted to identify active sites responsible for AChE inhibition, with certain compounds exhibiting significant antibacterial and anti-inflammatory properties (Iqbal et al., 2020).
Surface Activity and Antimicrobial Potential
1,2,4-Triazole derivatives have been shown to possess antimicrobial activity and can be used as surface-active agents. The synthesis of these derivatives from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate has proven effective in creating biologically active heterocycles (El-Sayed, 2006).
Applications in Dye-Sensitized Solar Cells
A new thiolate/disulfide organic-based electrolyte system composed of 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol and its oxidized form has been formulated for use in dye-sensitized solar cells (DSSCs). The study investigates the electrocatalytic activity of different counter electrodes with this electrolyte system, demonstrating the potential for stable and efficient solar cell devices (Hilmi et al., 2014).
Potential as Drug Candidates for Type II Diabetes
S-substituted derivatives of 1,2,4-triazol-3-thiol have been synthesized and evaluated for their biological potential, particularly as inhibitors of the α-glucosidase enzyme. These compounds have shown significant inhibitory activity, suggesting their potential as new drug candidates for treating type II diabetes (ur-Rehman et al., 2018).
Propiedades
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S2/c1-3-6-15-10(12-13-11(15)18)9-5-4-7-14(8-9)19(2,16)17/h9H,3-8H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVFIAQDSONDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)
![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)
![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)
![1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)

![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)
![4-[4-(4-bromophenoxy)butyl]morpholine](/img/structure/B4558547.png)


![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)
![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)